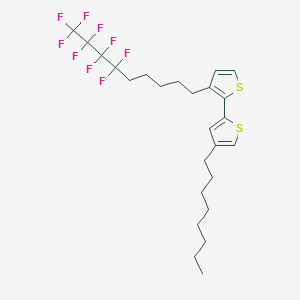![molecular formula C38H24I2S2 B12611450 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-43-3](/img/structure/B12611450.png)
2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound that features an anthracene core with thiophene and iodophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving anthracene and a suitable dienophile.
Introduction of Thiophene Groups: The thiophene groups are introduced via a Stille coupling reaction, where a stannylated thiophene derivative reacts with the anthracene core.
Addition of Iodophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Another anthracene-based compound with different substituents, used in metal-organic frameworks.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A derivative used as a singlet oxygen probe in photodynamic studies.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: A compound with similar core structure but different functional groups.
Uniqueness
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to its combination of thiophene and iodophenyl groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
CAS No. |
917483-43-3 |
|---|---|
Molecular Formula |
C38H24I2S2 |
Molecular Weight |
798.5 g/mol |
IUPAC Name |
2-[2-(4-iodophenyl)ethenyl]-5-[10-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]anthracen-9-yl]thiophene |
InChI |
InChI=1S/C38H24I2S2/c39-27-15-9-25(10-16-27)13-19-29-21-23-35(41-29)37-31-5-1-2-6-32(31)38(34-8-4-3-7-33(34)37)36-24-22-30(42-36)20-14-26-11-17-28(40)18-12-26/h1-24H |
InChI Key |
HFZQMSPOAIIKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=CC5=CC=C(C=C5)I)C6=CC=C(S6)C=CC7=CC=C(C=C7)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
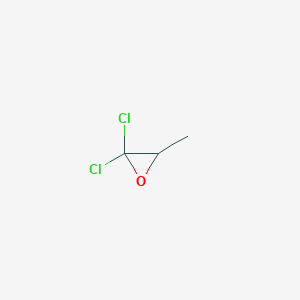
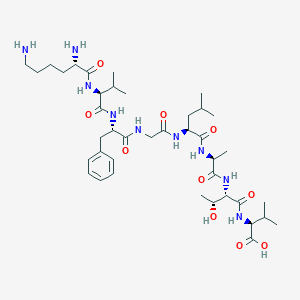
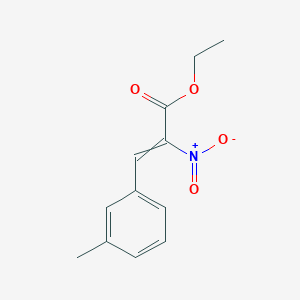
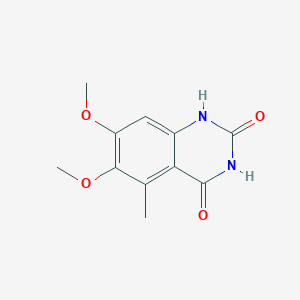
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)
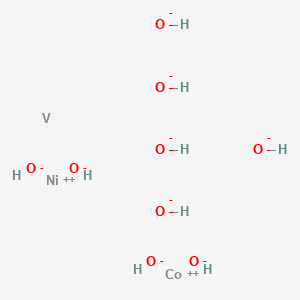
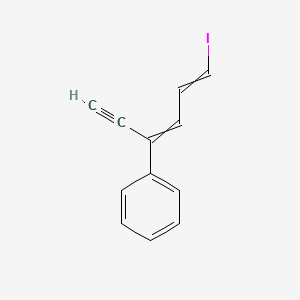
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
